2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid
Description
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a substituted pyrimidinyloxy group at the 2-position of the cyclohexane ring. The pyrimidine moiety is functionalized with methoxy groups at the 4- and 6-positions, contributing to its electronic and steric properties. This compound is hypothesized to belong to a class of agrochemicals or pharmaceuticals, given structural similarities to known herbicides like bispyribac-sodium and sulfosulfuron .
Properties
CAS No. |
136682-50-3 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
GVZIZPGXBFGTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2CCCCC2C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclohexanecarboxylic acid under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, around 150°C, to achieve optimal conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of non-toxic reagents and optimized reaction conditions to minimize waste and improve yield is preferred. The process may also include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their biological effects .
Comparison with Similar Compounds
Bispyribac-Sodium ({2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid})
- Structural Differences :
- Backbone : Bispyribac-sodium contains a benzoic acid core, whereas the target compound uses a cyclohexane ring. The aromatic benzene in bispyribac contrasts with the aliphatic cyclohexane, impacting planarity and conformational flexibility.
- Substituents : Both compounds share the 4,6-dimethoxypyrimidin-2-yloxy group, but bispyribac has two such groups at the 2- and 6-positions of the benzene ring.
- Functional and Biological Implications: Bispyribac-sodium is a commercial acetolactate synthase (ALS) inhibitor herbicide targeting broadleaf weeds and grasses. Physicochemical Properties: The benzoic acid group in bispyribac increases water solubility (as a sodium salt) compared to the cyclohexanecarboxylic acid derivative, which may have lower solubility due to the hydrophobic cyclohexane ring.
Sulfosulfuron ({1-[4,6-Dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridine-3-yl)sulfonyl]urea})
- Structural Differences :
- Core Functional Group : Sulfosulfuron is a sulfonylurea herbicide, featuring a urea bridge linking the pyrimidine and imidazopyridine groups. The target compound lacks this urea moiety, instead incorporating a carboxylic acid.
- Substituents : Both share the 4,6-dimethoxypyrimidin-2-yl group, but sulfosulfuron’s imidazopyridine-sulfonyl group introduces additional hydrogen-bonding and electrostatic interactions.
- Functional and Biological Implications :
Chloropyrimidine-Cyclohexane Derivatives (e.g., 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide)
- Structural Differences: Pyrimidine Substitution: The pyrimidine ring in these analogs (e.g., compound 237 from ) is substituted with chlorine and iodine, contrasting with the methoxy groups in the target compound.
- The methoxy groups in the target compound may instead donate electron density, affecting stability and interactions .
Comparative Data Table
| Property | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic Acid | Bispyribac-Sodium | Sulfosulfuron |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₆ (inferred) | C₁₉H₁₇N₄O₈Na | C₁₇H₁₈N₆O₆S₂ |
| Core Structure | Cyclohexanecarboxylic acid | Benzoic acid | Sulfonylurea |
| Key Substituents | 4,6-Dimethoxypyrimidin-2-yloxy | 2,6-Bis(4,6-dimethoxypyrimidin) | 4,6-Dimethoxypyrimidin-2-yl |
| Solubility | Moderate (carboxylic acid enhances polarity) | High (sodium salt) | Low to moderate (lipophilic) |
| Biological Activity | Hypothesized ALS inhibition (unconfirmed) | ALS inhibitor herbicide | ALS inhibitor herbicide |
| Synthetic Complexity | Moderate (single pyrimidinyloxy group) | High (bis-substitution) | High (imidazopyridine synthesis) |
Biological Activity
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrimidine moiety. The presence of the dimethoxy groups on the pyrimidine ring enhances its lipophilicity and potential biological interactions.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 277.32 g/mol
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study reported that pyrimidine derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Note: TBD indicates values that require further experimental validation.
The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which leads to decreased production of prostaglandins (PGE). This mechanism is critical in managing conditions characterized by inflammation and pain.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrimidine ring significantly influence the biological activity of these compounds. Electron-donating groups enhance activity against COX enzymes, while steric hindrance can reduce potency.
Case Study: In Vivo Evaluation
A study investigated the in vivo anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that derivatives similar to our compound exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
Results Summary
| Compound | ED (μM) | Comparison with Indomethacin (ED) |
|---|---|---|
| Compound A | 11.60 | Similar to indomethacin (9.17 μM) |
| Compound B | 8.23 | More potent than indomethacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
